Technical Guide: Physical Properties of 4-(tert-Butyl)benzylamine Hydrochloride
Technical Guide: Physical Properties of 4-(tert-Butyl)benzylamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)benzylamine hydrochloride (CAS No: 39895-55-1) is a versatile amine derivative utilized as a key intermediate in the synthesis of various organic materials, agrochemicals, and pharmaceuticals.[1] The presence of the tert-butyl group on the benzyl ring enhances its stability and solubility in diverse chemical environments, making it a valuable building block in medicinal chemistry and organic synthesis.[1] This document provides a comprehensive overview of the core physical properties of 4-(tert-Butyl)benzylamine hydrochloride, detailed experimental protocols for their determination, and logical workflows to guide laboratory practices.
Core Physical and Chemical Properties
Data Presentation: Summary of Physical Properties
| Property | Value | Remarks | Source(s) |
| CAS Number | 39895-55-1 | For Hydrochloride Salt | [1][2] |
| Molecular Formula | C₁₁H₁₇N·HCl | [1][2] | |
| Molecular Weight | 199.72 g/mol | [1][2] | |
| Appearance | Likely a crystalline solid | The free base is a clear, colorless to pale yellow liquid. Amine hydrochlorides are typically crystalline solids. | [3][4][5] |
| Melting Point | Data not available | Related compounds such as N-(tert-Butyl)benzylamine hydrochloride melt at 245-246 °C. | [6] |
| Boiling Point | 235-236 °C | Data for the free base. Hydrochloride salt is expected to decompose at high temperatures. | [4][7] |
| Solubility | Soluble in water and alcohols | The tert-butyl group enhances solubility.[1] The free base is poorly miscible with water.[4] Synthesis protocols show dissolution in ethanol and water.[8][9] | |
| Storage Conditions | Store at 0-8°C | Recommended for maintaining stability. | [1][2] |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible research and development. The following sections outline standard experimental protocols.
Protocol for Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.
Objective: To determine the temperature range over which the solid 4-(tert-Butyl)benzylamine hydrochloride transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the 4-(tert-Butyl)benzylamine hydrochloride sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
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When the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Carefully observe the sample through the magnifying lens.
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-
Data Recording:
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Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).
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Record the temperature at which the entire sample has completely melted into a clear liquid (the upper limit of the melting range).
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A pure compound will exhibit a sharp melting range of 1-2°C.
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Caption: Experimental workflow for melting point determination.
Protocol for Purification via Recrystallization
Purification is essential to remove impurities from the synthesized hydrochloride salt. A common method involves recrystallization from a suitable solvent system.
Objective: To purify crude 4-(tert-Butyl)benzylamine hydrochloride by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Apparatus:
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Erlenmeyer flasks
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Hot plate with stirring capability
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Büchner funnel and filter flask
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Filter paper
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Glass stir rod
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Ice bath
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on related procedures, absolute ethanol or a mixture of ethanol and diethyl ether is a suitable choice.[8]
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Dissolution: Place the crude 4-(tert-Butyl)benzylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture gently while stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
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Crystallization:
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Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
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-
Isolation of Crystals:
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.[8]
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Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a pure, crystalline solid.
Logical Relationships in Synthesis and Purification
The conversion of the free base to its hydrochloride salt is a fundamental acid-base reaction, crucial for purification, handling, and formulation, as the salt form often exhibits greater stability and aqueous solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. L20394.06 [thermofisher.cn]
- 4. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
- 7. 4-叔丁基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
